molecular formula C5H7ClN2S B13487016 1-(2-Chloro-thiazol-5-yl)-ethylamine

1-(2-Chloro-thiazol-5-yl)-ethylamine

Cat. No.: B13487016
M. Wt: 162.64 g/mol
InChI Key: HTYCVTSICUIIBN-UHFFFAOYSA-N
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Description

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol .

Industrial Production Methods

In industrial settings, the production of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols .

Mechanism of Action

The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3

InChI Key

HTYCVTSICUIIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)Cl)N

Origin of Product

United States

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